Terpineol

描述

准备方法

松油醇可以通过多种方法合成:

化学合成: 最常用的方法是用酸催化剂使α-蒎烯或松节油水合。该过程可以在间歇式或连续流动系统中进行。

生物技术生产: 单萜类化合物如柠檬烯、α-蒎烯和β-蒎烯的微生物生物转化也可以生产松油醇。这种方法由于其可持续生产的潜力而越来越受到关注。

化学反应分析

Chemical Reactions of Terpineol

- Hydration : The conversion of turpentine, specifically the α-pinene component, into this compound involves hydrating the double bond within the pinene structure, which means adding a water molecule. This reaction starts by changing a double bond into a single bond of C–C to form a carbocation with an acid catalyst. The carbocations are attacked by water molecules, forming a hydroxyl bond and becoming this compound. This reaction can produce by-products like fenchol, borneol, and cineol due to isomerization .

- Isomerization : During this compound synthesis, various carbocation species such as pinanyl, p-menthenyl, isobornyl, fenchyl, and terpinene can form, which may lead to by-products .

- Dehydration : At high temperatures or with prolonged reaction times, terpin hydrate molecules can undergo dehydration, leading to the formation of limonene .

- Reaction with Hydroxyl Radicals : The rate constant for the vapor-phase reaction of α-terpineol with photochemically produced hydroxyl radicals is 1.9 x 10-10 cu cm/molecule-sec at 25 °C .

- Ozonolysis : α-Terpineol in aqueous organic aerosols can be converted into lower volatile organic compounds when exposed to ozone .

- Oxidation : Oxidation of α-terpineol by atmospheric air results in multiple products .

Catalytic Conversion of α-Pinene to this compound

| Catalyst | Conversion of α-Pinene (%) | Selectivity for α-Terpineol (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|

| TCA/Y-Zeolite | 66 | 55 | 10 |

Reaction Conditions for this compound Production from Turpentine

| Reaction Parameter | Optimum Condition | Reference |

|---|---|---|

| Temperature | 85 °C | |

| Reaction Time | 6–8 h | |

| Water to Feed Ratio | 10 mol/mol | |

| Catalyst | p-Toluenesulfonic acid (PTSA) |

Biological Conversions

科学研究应用

Biological Applications

1.1 Antioxidant Properties

Terpineol exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals makes it a potential candidate for therapeutic applications in preventing diseases related to oxidative damage .

1.2 Antimicrobial Effects

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies show that α-terpineol effectively inhibits the growth of Penicillium digitatum, a common fungal pathogen in fruits . This property is valuable in both medical and agricultural contexts, providing a natural alternative to synthetic antimicrobials.

1.3 Anticancer Potential

this compound has been investigated for its anticancer properties. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Its incorporation into therapeutic formulations could enhance the efficacy of cancer treatments.

1.4 Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its anti-inflammatory properties contribute to this effect by reducing neuroinflammation .

Agricultural Applications

2.1 Pest Control

this compound's insecticidal properties make it an effective natural pesticide. It has been shown to repel various pests, thus serving as an eco-friendly alternative to chemical pesticides . This application is particularly relevant in organic farming practices.

2.2 Plant Growth Regulation

Research indicates that this compound can influence plant growth and development positively. It may enhance root growth and overall plant vitality, making it beneficial for agricultural productivity .

Food Preservation

3.1 Antimicrobial Food Coatings

this compound is being explored as a component of edible coatings that can extend the shelf life of food products by inhibiting microbial growth on food surfaces . This application is crucial in reducing food spoilage and waste.

3.2 Flavoring Agent

In addition to its preservative qualities, this compound is used as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is commonly found in essential oils derived from various plants .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Case Study 1: Antifungal Activity

A study investigated the antifungal effects of α-terpineol on Penicillium digitatum. The results indicated a significant reduction in mycelial growth at concentrations as low as 400 μg/ml, demonstrating its potential as a natural fungicide .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound administration led to decreased markers of inflammation and improved cognitive function in treated subjects .

作用机制

松油醇的作用机制涉及它与细胞膜和蛋白质的相互作用。 松油醇的羟基与细菌细胞壁中的碳水化合物形成糖苷键,并与磷酸盐和羧酸盐形成氢键 。这种相互作用会破坏膜的流动性和通透性,导致细胞死亡。 松油醇还会损害细胞质膜中的电子传递,诱导活性氧的积累,并破坏质子动力和ATP合成 .

6. 与相似化合物的比较

松油醇与其他类似的单萜类化合物进行比较,例如:

松油烯-4-醇: 结构和性质相似,但生物活性不同。

γ-松油烯: 双键位置不同,导致化学和生物特性不同.

α-松油烯: 另一种异构体,具有独特的应用和效果.

松油醇: 以其独特的香气和在香精行业的用途而闻名.

1,8-桉叶素:

相似化合物的比较

Terpineol is compared with other similar monoterpenoid compounds, such as:

Terpinen-4-ol: Similar in structure and properties, but with different biological activities.

Gamma-terpinene: Differing in the location of the double bond, leading to distinct chemical and biological properties.

Alpha-terpinene: Another isomer with unique applications and effects.

Terpinolene: Known for its distinct aroma and uses in the fragrance industry.

1,8-Cineole:

This compound’s uniqueness lies in its wide range of biological activities and its pleasant lilac-like odor, making it highly valuable in both scientific research and industrial applications .

生物活性

Terpineol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities, particularly its antibacterial, antifungal, and potential antiviral properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

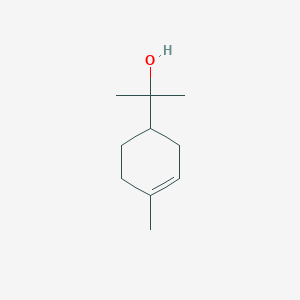

Chemical Structure and Properties

This compound exists in several isomeric forms, with α-terpineol being the most studied. Its chemical structure features a hydroxyl group (-OH) that is pivotal to its biological activity. The presence of this functional group enhances its interaction with biological membranes, contributing to its antimicrobial properties.

Antibacterial Activity

Recent studies have elucidated the antibacterial mechanisms of α-terpineol against various pathogens:

- Mechanism of Action : The antibacterial activity of α-terpineol is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that α-terpineol can form glycosidic bonds with bacterial carbohydrates and hydrogen bonds with phospholipids, leading to increased membrane rigidity and decreased fluidity. This disruption results in the leakage of intracellular contents and ultimately bacterial cell death .

- Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC of 0.78 µL/mL for α-terpineol against Escherichia coli, indicating its potency as an antibacterial agent. Time-kill assays demonstrated that α-terpineol could kill all E. coli cells at 1 × MIC within 8 hours and at 2 × MIC within 4 hours .

-

Comparative Efficacy : In a comparative study, α-terpineol exhibited significant antibacterial effects against foodborne pathogens such as Salmonella typhimurium and Staphylococcus aureus, with varying degrees of efficacy . The order of effectiveness was noted as follows:

- E. coli O157:H7

- S. typhimurium

- Listeria monocytogenes

- S. aureus

Table 1: Antibacterial Activity of α-Terpineol Against Various Pathogens

| Pathogen | MIC (µL/mL) | Time to Kill (hours) |

|---|---|---|

| Escherichia coli | 0.78 | 4 (2 × MIC) |

| Salmonella typhimurium | Not specified | Not specified |

| Listeria monocytogenes | Not specified | Not specified |

| Staphylococcus aureus | Not specified | Not specified |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal species, making it a candidate for applications in food preservation and medical treatments against fungal infections.

Potential Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties, particularly in the context of respiratory viruses like SARS-CoV-2. While direct evidence is still being explored, this compound's role in modulating immune responses and reducing inflammation may contribute to its potential efficacy against viral infections .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of α-terpineol against foodborne pathogens revealed significant reductions in bacterial counts within one hour of exposure at a concentration of 0.8% (v/v). This rapid action highlights its potential for use in food safety applications .

- Morphological Changes Induced : Transmission electron microscopy studies showed that exposure to α-terpineol led to significant morphological changes in bacterial cells, including cell wall rupture and cytoplasmic condensation, further supporting its mechanism of action as an effective antibacterial agent .

属性

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for α-terpineol?

A1: α-Terpineol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. Key spectroscopic data includes:

Q2: What are the structural differences between the isomers of terpineol?

A2: this compound exists as several isomers, with the most common being α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These isomers differ in the position of the double bond and the hydroxyl group on the cyclohexene ring. This variation can significantly influence their physical properties (e.g., odor, boiling point) and biological activities.

Q3: How does α-terpineol exert its analgesic effect in neuropathic pain models?

A4: α-Terpineol has demonstrated analgesic effects in a rat model of neuropathic pain induced by chronic constriction injury (CCI). [] The research suggests that α-terpineol's analgesic effects are mediated by the suppression of microglial cell activation and the reduction of pro-inflammatory cytokines (IL-1β and TNF-α) in the spinal cord. []

Q4: What evidence supports the antibacterial activity of this compound and its derivatives?

A5: Studies have shown that this compound and some of its derivatives, particularly terpinen-4-ol, exhibit potent antifungal activity against Candida albicans, including biofilm inhibition. [] While this compound itself demonstrated significant antifungal activity, terpinen-4-ol emerged as a potent inhibitor of C. albicans biofilms at lower concentrations. [] This finding suggests its potential use in oral hygiene products to manage candidosis.

Q5: Can this compound be used as an insecticide, and what is its mode of action?

A6: Research has shown that this compound, particularly (-)-4-terpineol, exhibits insecticidal activity against Plutella xylostella. [, ] This insecticidal activity appears to be linked to the inhibition of key enzymes in P. xylostella, including glutathione S-transferase, catalase, acetylcholinesterase, and Na+/K+-ATPase. [] These enzymes play crucial roles in detoxification, oxidative stress response, and nerve impulse transmission, suggesting potential targets for this compound's insecticidal action.

Q6: What is known about the stability of this compound in various conditions?

A8: Limited information is available regarding the stability of this compound under various conditions. As a volatile compound, it is prone to evaporation, and its stability can be affected by factors such as temperature, light, and storage conditions. []

Q7: Are there any toxicological concerns regarding the use of this compound?

A9: While generally recognized as safe (GRAS) for use in food flavorings, this compound can exhibit toxicity at higher concentrations. Studies in horses have shown acute toxicity after intravenous administration of pine oil, with α-terpineol being a major constituent. [] Pulmonary edema was the primary cause of death, highlighting the potential respiratory toxicity of high doses of α-terpineol. [] Further research is needed to understand its long-term effects and safe dosage limits in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。